molecular formula C15H14O3 B2473242 Methyl 4-(3-methoxyphenyl)benzoate CAS No. 81443-43-8

Methyl 4-(3-methoxyphenyl)benzoate

Cat. No. B2473242
CAS RN: 81443-43-8
M. Wt: 242.274
InChI Key: MCLLRMRHLVBIOE-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methoxyphenyl)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It is an ester with the chemical formula C6H5COOCH3, sometimes abbreviated as PhCO2Me, where Ph and Me are phenyl and methyl, respectively . Its structure is C6H5−C (=O)−O−CH3 .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The molecular formula is CHO with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used to produce triphenylmethanol via a Grignard reaction with phenylmagnesium bromide . The Grignard reaction is a very important reaction in chemistry because it facilitates the formation of new carbon-carbon bonds .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a flash point of 77 °C / 170.6 °F .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(3-methoxyphenyl)benzoate serves as a significant chemical intermediary in the synthesis of various compounds. Lou Hong-xiang (2012) described its role in the synthesis of bisbibenzyls, natural products known for their diverse biological activities. The synthesis process involved a condensation reaction and meticulous optimization of reaction conditions, highlighting the compound's relevance in complex organic syntheses (Lou Hong-xiang, 2012).

Photophysical Properties

The photophysical characteristics of this compound derivatives were explored by Soyeon Kim et al. (2021), who synthesized specific derivatives and investigated their luminescence properties in different solvents. This study emphasizes the compound's utility in understanding luminescence behaviors, which can be crucial for applications in material sciences and photonics (Soyeon Kim et al., 2021).

Molecular Structure and Phase Transition

In a detailed study by Fowzia S. Alamro et al. (2021), laterally di-substituted derivatives of this compound were designed and scrutinized for their mesomorphic properties. The study's findings, focusing on molecular packing, geometrical, and thermal parameters, underline the compound's significance in the field of material science, particularly in understanding phase transitions and molecular conformations (Fowzia S. Alamro et al., 2021).

Nonlinear Optical Properties

Dinyuy Emmanuel Kiven et al. (2023) conducted a thorough in silico investigation of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical (NLO) properties. This research highlights the potential of this compound derivatives in the development of new materials for photonics and telecommunications, underscoring the compound's relevance in the field of optical materials (Dinyuy Emmanuel Kiven et al., 2023).

Safety and Hazards

“Methyl 4-(3-methoxyphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and harmful if swallowed . It is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .

Future Directions

The future directions for “Methyl 4-(3-methoxyphenyl)benzoate” could involve further exploration of its potential bioactive properties. For instance, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .

Pharmacokinetics

MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Action Environment

The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .

properties

IUPAC Name

methyl 4-(3-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLLRMRHLVBIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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